molecular formula C19H14N2O B2779549 (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole CAS No. 2095128-11-1

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B2779549
CAS No.: 2095128-11-1
M. Wt: 286.334
InChI Key: OYXOYKBPSDLDAZ-ZWKOTPCHSA-N
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Description

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral oxazoline derivative characterized by a fused indeno-oxazole core substituted with a quinoline moiety at the 2-position. This compound is part of a broader class of indeno-oxazole ligands used in asymmetric catalysis, particularly in enantioselective transformations such as C–H amination and alkynylation reactions . Its stereochemistry (3aR,8aS) is critical for its catalytic activity, as the spatial arrangement of the quinoline substituent influences substrate coordination and stereoselectivity. The compound is synthesized via cyclization of chiral β-amino alcohols with nitrile derivatives under optimized conditions, achieving high enantiomeric excess (e.g., 99% ee in commercial samples) .

Key properties include:

  • Molecular formula: C₁₉H₁₄N₂O
  • Molecular weight: 286.33 g/mol
  • CAS No.: 2095128-11-1 (enantiomer: 2055935-90-3)
  • Applications: Asymmetric catalysis, coordination chemistry, and synthesis of β-amino alcohols .

Properties

IUPAC Name

(3aS,8bR)-2-quinolin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-3-7-14-13(6-1)11-17-18(14)21-19(22-17)16-10-9-12-5-2-4-8-15(12)20-16/h1-10,17-18H,11H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXOYKBPSDLDAZ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an indeno-oxazole precursor under specific conditions. The reaction often requires the use of catalysts such as palladium or copper and may involve steps like nucleophilic substitution, cycloaddition, and oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol or methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various quinoline and indeno-oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can intercalate into DNA, disrupting its function, or bind to specific proteins, altering their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole with structurally related indeno-oxazole derivatives:

Compound Name (Substituent) Molecular Formula CAS No. Molecular Weight (g/mol) Yield (%) Enantiomeric Excess (ee) Key Applications Reference
(3aR,8aS)-Quinolin-2-yl C₁₉H₁₄N₂O 2095128-11-1 286.33 97% 99% Asymmetric catalysis, ligand design
(3aR,8aS)-Isoquinolin-1-yl C₁₉H₁₄N₂O 2126902-95-0 286.33 N/A N/A Coordination chemistry
(3aR,8aS)-Pyridin-2-yl C₁₅H₁₂N₂O 330443-74-8 236.27 N/A N/A Catalytic studies, NMR analysis
(3aR,8aS)-5-(Trifluoromethyl)pyridin-2-yl C₁₆H₁₁F₃N₂O N/A 316.27 N/A 99% Electron-deficient ligand systems
(3aR,8aS)-1,10-Phenanthrolin-2-yl C₂₃H₁₄N₄O 2828438-20-4 386.38 N/A N/A Transition-metal catalysis
(3aR,8aS)-Naphthalen-1-yl C₂₀H₁₅NO N/A 285.34 12% 67% Low-yield model reactions
(3aR,3a'R,8aS,8a'S)-Cyclopropane-1,1-diyl bis C₂₅H₂₀N₂O₂ 189623-45-8 392.44 96% 99% Bisoxazoline ligands for Cu catalysis

Key Differences and Trends

Substituent Effects on Catalytic Activity: The quinolin-2-yl and phenanthrolin-2-yl derivatives exhibit superior enantioselectivity (up to 99% ee) compared to simpler aryl groups (e.g., naphthalen-1-yl, 67% ee) due to enhanced π-π interactions and steric control . Electron-withdrawing groups like trifluoromethyl (in 5-(trifluoromethyl)pyridin-2-yl) improve Lewis acidity, facilitating substrate activation in copper-catalyzed reactions .

Synthetic Accessibility: Quinolin-2-yl and isoquinolin-1-yl derivatives require multi-step syntheses but achieve high purity (>97%) via Schlenk techniques . Naphthalen-1-yl analogs show lower yields (12%) due to competing side reactions in radical amination pathways .

Coordination Chemistry: Bisoxazoline ligands (e.g., cyclopropane-1,1-diyl-bridged derivatives) enable bidentate coordination to metals like Cu(I) and Pd(II), outperforming monodentate analogs in alkynylation reactions . Phenanthrolin-2-yl derivatives exhibit tridentate coordination, expanding utility in cross-coupling catalysis .

Research Findings

  • Asymmetric Oxy-Alkynylation: The quinolin-2-yl ligand enables copper-catalyzed oxy-alkynylation of diazo compounds with >90% ee, outperforming pyridinyl analogs due to rigid chiral induction .
  • Thermal Stability: Bisoxazoline ligands (e.g., cyclopropane-bridged) demonstrate superior thermal stability (mp 180–184°C) compared to monomeric oxazolines, making them suitable for high-temperature reactions .

Notes

Enantiomeric Purity: Commercial samples of this compound are available at 99% ee, critical for reproducible catalytic outcomes .

Storage : Store under inert atmosphere at 2–8°C to prevent racemization .

Limitations: Low-yield analogs (e.g., naphthalen-1-yl) are primarily academic curiosities, while quinolinyl and bisoxazoline derivatives dominate industrial applications .

Biological Activity

The compound (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS Number: 2095128-11-1) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N2OC_{19}H_{14}N_{2}O, with a molecular weight of approximately 286.33 g/mol. Its structure includes an indeno[1,2-d]oxazole core fused with a quinoline moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, oxazole derivatives have been shown to possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
Compound AE. coli10
Compound BS. aureus5
Compound CP. aeruginosa15

Anticancer Potential

The indeno[1,2-d]oxazole framework has been associated with anticancer activity. Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several indeno[1,2-d]oxazole derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 20 µM.

The mechanism through which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of key metabolic pathways in pathogens or cancer cells.

Research Findings and Applications

Recent studies have focused on synthesizing and characterizing this compound to explore its potential therapeutic applications. The following sections summarize key findings:

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits anti-inflammatory and analgesic properties in preclinical models.

Table 2: Summary of Pharmacological Effects

EffectObserved OutcomeReference
Anti-inflammatorySignificant reduction in edema
AnalgesicPain relief comparable to standard drugs

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